2-Benzoyl-3-phenylprop-1-ene-1,3-dione
Description
2-Benzoyl-3-phenylprop-1-ene-1,3-dione is a conjugated diketone derivative featuring benzoyl (C₆H₅CO-) and phenyl (C₆H₅) substituents.
Properties
CAS No. |
85601-40-7 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
InChI |
InChI=1S/C16H10O3/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10H |
InChI Key |
NQMCLTYFIJFWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=C=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-phenylprop-1-ene-1,3-dione typically involves the reaction of benzoyl chloride with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process may also involve heating to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-phenylprop-1-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzoyl-3-phenylprop-1-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Benzoyl-3-phenylprop-1-ene-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 2-benzoyl-3-phenylprop-1-ene-1,3-dione and structurally related dione derivatives:
Key Findings
(a) 1-p-Cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020)
- Application : Used as a UV-filter in sunscreens due to its dibenzoylmethane structure, which absorbs UV-A radiation .
(b) Piperazine-2,3-dione Derivatives
- Pharmacological Relevance : These derivatives exhibit improved lipophilicity (ClogP ~1.5–3.0) compared to piperazine (ClogP −1.1), enhancing membrane permeability for anthelmintic activity .
- Contrast: The target compound lacks a heterocyclic piperazine ring, which may limit its utility in central nervous system (CNS) applications but could favor reactivity in non-biological contexts.
(c) Indolin-2,3-dione Derivatives
- Receptor Selectivity : The indolin-2,3-dione scaffold exhibits σ2 receptor affinity (Kᵢ = 42 nM) but low σ1 affinity, attributed to steric and electronic effects of the fused dione system .
- Structural Insight : The target compound’s α,β-unsaturated system may offer distinct electronic properties for ligand-receptor interactions compared to saturated diones.
(d) Pyrimidin-2,4-dione Derivatives
- Synthetic Utility : These derivatives serve as intermediates for nucleoside analogs, with benzyloxy groups influencing regioselectivity in substitution reactions .
- Reactivity Contrast : The target compound’s ene-dione system may exhibit greater electrophilicity, favoring Michael addition or Diels-Alder reactions over pyrimidin-diones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
